Ethyl 4-chloro-3,5-dimethylbenzoate

Overview

Description

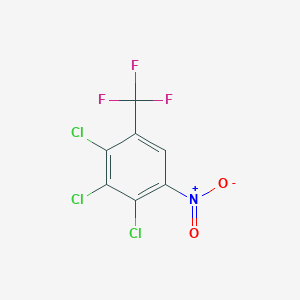

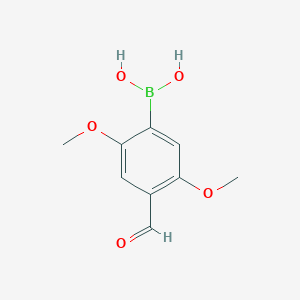

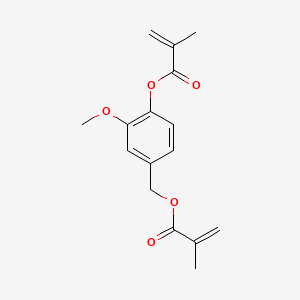

Ethyl 4-chloro-3,5-dimethylbenzoate is a chemical compound with the CAS number 1256466-44-0 . It has a molecular weight of 212.68 . The IUPAC name for this compound is ethyl 4-chloro-3,5-dimethylbenzoate .

Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-3,5-dimethylbenzoate is1S/C11H13ClO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Ethyl 4-chloro-3,5-dimethylbenzoate has a molecular weight of 212.68 . It is recommended to be stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Chemical Reactions

- Ethyl 4-chloro-3,5-dimethylbenzoate serves as a key compound in synthesizing various pyrazole derivatives. Researchers have explored its reaction with substituted hydrazines to selectively form 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles, demonstrating its utility in creating regioisomeric compounds (Mikhed’kina et al., 2009).

Synthesis of Complex Compounds

- The compound plays a crucial role in the synthesis of intricate organic structures, such as mercury(II)-azoimine compounds. It forms the backbone in the synthesis of these complex entities, contributing to advancements in organic chemistry and materials science (Chand et al., 2003).

Deoxygenation and Derivative Formation

- It has been utilized in deoxygenation processes, specifically in the transformation of β-resorcylic ester derivatives to 4-hydroxybenzoates. This application highlights its significance in synthetic organic chemistry, particularly in the formation of various ester derivatives (Bartlett et al., 1983).

Chemoenzymatic Synthesis

- In the chemoenzymatic synthesis domain, it has been used for preparing compounds like (R)-(-)-citramalic acid, showcasing its versatility in both chemical and enzymatic reaction pathways (Yang et al., 1992).

Reaction Mechanisms Study

- Studies have focused on understanding the reaction mechanisms involving Ethyl 4-chloro-3,5-dimethylbenzoate. For example, its reaction with thiourea has been studied to understand the mechanism behind the formation of formamides, contributing to a deeper understanding of organic reaction pathways (Ledenyova et al., 2018).

Synthesis of Medicinally Relevant Compounds

- The compound is instrumental in the synthesis of medically relevant molecules, such as the α2-adrenergic agonist medetomidine, illustrating its importance in pharmaceutical chemistry (Kudzma & Turnbull, 1991).

Molluscicidal Properties

- Research into its derivatives has revealed molluscicidal properties, suggesting potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Anti-HSV-1 and Cytotoxic Activities

- Ethyl 4-chloro-3,5-dimethylbenzoate-based heterocycles have shown significant anti-HSV-1 and cytotoxic activities, indicating their potential in antiviral and anticancer drug development (Dawood et al., 2011).

Non-Linear Optical Properties

- The compound has been studied for its first-order hyperpolarizabilities, contributing to the field of non-linear optical materials (Józefowicz et al., 2009).

Antifungal and Anticancer Applications

- New derivatives from this compound, like ethyl 4-ethoxy-2-hydroxy-3,6-dimethylbenzoate, exhibit antifungal and anticancer activities, highlighting its potential in medical applications (Ding et al., 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-chloro-3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDNLCSHAZPLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347927 | |

| Record name | Ethyl 4-chloro-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-3,5-dimethylbenzoate | |

CAS RN |

1256466-44-0 | |

| Record name | Ethyl 4-chloro-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)

![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)

![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)